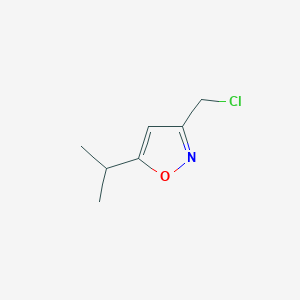

3-(Chloromethyl)-5-isopropylisoxazole

CAS No.: 1018128-18-1

Cat. No.: VC2403093

Molecular Formula: C7H10ClNO

Molecular Weight: 159.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018128-18-1 |

|---|---|

| Molecular Formula | C7H10ClNO |

| Molecular Weight | 159.61 g/mol |

| IUPAC Name | 3-(chloromethyl)-5-propan-2-yl-1,2-oxazole |

| Standard InChI | InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3 |

| Standard InChI Key | UGAJDIZLJMKLBN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NO1)CCl |

| Canonical SMILES | CC(C)C1=CC(=NO1)CCl |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

3-(Chloromethyl)-5-isopropylisoxazole possesses distinct chemical and physical properties that influence its behavior in various applications. These properties are summarized in Table 1.

Table 1: Chemical Properties of 3-(Chloromethyl)-5-isopropylisoxazole

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₀ClNO |

| Molecular Weight | 159.61 g/mol |

| IUPAC Name | 3-(chloromethyl)-5-propan-2-yl-1,2-oxazole |

| CAS Number | 1018128-18-1 |

| Physical State | Solid |

| InChI | InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3 |

| InChI Key | UGAJDIZLJMKLBN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=NO1)CCl |

Structural Features

The structure of 3-(Chloromethyl)-5-isopropylisoxazole is characterized by a planar isoxazole ring with two key functional groups:

-

The chloromethyl group at position 3 serves as a reactive electrophilic center, making it useful for further functionalization through nucleophilic substitution reactions.

-

The isopropyl group at position 5 provides steric hindrance and hydrophobic interactions that can enhance the compound's selectivity and potency in various applications.

The isoxazole ring itself contributes to the compound's aromaticity, stability, and potential for hydrogen bonding through its nitrogen and oxygen atoms.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(Chloromethyl)-5-isopropylisoxazole can be achieved through several methods, with the most common approach involving the chloromethylation of 5-isopropylisoxazole. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate in the presence of a Lewis acid catalyst.

Alternative synthetic routes may involve:

-

Cycloaddition reactions between isopropyl-substituted alkynes and chloromethyl-containing nitrile oxides

-

Modification of pre-existing isoxazole structures through selective functionalization

Industrial Production Methods

In industrial settings, the production of 3-(Chloromethyl)-5-isopropylisoxazole may involve continuous flow processes to enhance efficiency and scalability. These processes typically feature:

-

Automated reactors with precise control of reaction parameters such as temperature and pressure

-

Implementation of environmentally friendly catalysts and solvents to minimize environmental impact

-

Optimized purification procedures to ensure high product yield and purity

Chemical Reactions and Reactivity

Types of Reactions

3-(Chloromethyl)-5-isopropylisoxazole participates in various chemical reactions, primarily due to the reactivity of the chloromethyl group. The most significant reactions include:

-

Nucleophilic Substitution: The chloromethyl group readily undergoes substitution reactions with nucleophiles such as amines, thiols, or alkoxides. This reactivity makes the compound valuable as a building block in organic synthesis.

-

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxygen-containing derivatives.

-

Reduction Reactions: Reduction processes can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

The reactivity of 3-(Chloromethyl)-5-isopropylisoxazole with various reagents under different conditions is summarized below:

-

Nucleophilic Substitution:

-

Common reagents: Sodium azide, potassium thiocyanate, various amines

-

Typical conditions: Polar aprotic solvents (DMF, acetonitrile) at moderate temperatures (25-60°C)

-

Products: Azides, thiocyanates, and substituted amines

-

-

Oxidation:

-

Reagents: Potassium permanganate, chromium trioxide

-

Conditions: Acidic or basic environments

-

Products: Isoxazole oxides and oxygenated derivatives

-

-

Reduction:

-

Reagents: Lithium aluminum hydride, sodium borohydride

-

Conditions: Tetrahydrofuran or ethanol as solvents

-

Products: Methyl-substituted isoxazoles and other reduced forms

-

Research and Biological Applications

Chemical Research Applications

3-(Chloromethyl)-5-isopropylisoxazole serves as a versatile building block in organic synthesis due to its reactive chloromethyl group. This reactivity enables the construction of more complex molecules, including:

-

Pharmaceutical Intermediates: The compound can be used to synthesize bioactive molecules targeted for therapeutic applications.

-

Organic Synthesis: The chloromethyl group provides a reactive site for further functionalization, making this compound valuable in building complex molecules with diverse applications.

-

Material Science: Derivatives of this compound may be utilized in the development of specialized materials with specific properties.

Biological Activity

Research indicates that 3-(Chloromethyl)-5-isopropylisoxazole and its derivatives exhibit several biological activities that make them potential candidates for pharmaceutical development:

-

Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

-

Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory responses in experimental models.

-

Analgesic Properties: Research indicates potential pain-relieving effects in some biological systems.

Mechanism of Biological Action

The biological activity of 3-(Chloromethyl)-5-isopropylisoxazole is primarily attributed to the reactivity of its chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to:

-

Inhibition or modulation of enzyme activity

-

Interference with cellular signaling pathways

-

Modification of protein structure and function

The isopropyl group may enhance these interactions through steric hindrance and hydrophobic effects, potentially increasing the selectivity and potency of the compound in biological systems.

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Comparison with Similar Compounds

Isomers and Related Structures

3-(Chloromethyl)-5-isopropylisoxazole has a structural isomer, 5-(Chloromethyl)-3-isopropylisoxazole (CAS No.: 64988-71-2), with which it shares the same molecular formula but differs in the positions of the substituents . Table 3 compares these and other related compounds.

Table 3: Comparison of 3-(Chloromethyl)-5-isopropylisoxazole with Related Compounds

| Compound | CAS Number | Structural Differences | Unique Characteristics |

|---|---|---|---|

| 3-(Chloromethyl)-5-isopropylisoxazole | 1018128-18-1 | Chloromethyl at position 3, isopropyl at position 5 | Enhanced reactivity due to position of chloromethyl group |

| 5-(Chloromethyl)-3-isopropylisoxazole | 64988-71-2 | Chloromethyl at position 5, isopropyl at position 3 | Different reactivity pattern |

| 3-(Chloromethyl)-5-methylisoxazole | - | Methyl group instead of isopropyl | Less steric hindrance, different hydrophobicity |

| 3-(Chloromethyl)-5-phenylisoxazole | - | Phenyl group instead of isopropyl | Different electronic and steric properties |

| 3-(Chloromethyl)-1,2,4-triazole | - | Triazole ring instead of isoxazole | Different electronic distribution and hydrogen bonding patterns |

Structure-Activity Relationships

The positioning of functional groups significantly influences the reactivity and biological activity of isoxazole derivatives:

-

The isopropyl group at position 5 of 3-(Chloromethyl)-5-isopropylisoxazole provides steric hindrance and hydrophobic interactions that can enhance the compound's selectivity and potency in various applications.

-

The chloromethyl group at position 3 offers a reactive site that is particularly accessible for nucleophilic attack, contributing to the compound's versatility in chemical synthesis.

-

Compared to similar compounds, such as those with methyl or phenyl substituents, the isopropyl group may confer distinct physicochemical properties that influence solubility, membrane permeability, and target binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume